CRTH2 Antagonism Potency
In functional assays, 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid exhibits potent CRTH2 antagonism. In a radioligand binding assay using recombinant human CRTH2 receptors expressed in HEK293 cell membranes, the compound displaced [3H]PGD2 with an IC50 of 11 nM [1]. In a cellular functional assay measuring PGD2-induced intracellular Ca2+ mobilization in human KB8 cells transfected with human CRTH2, the IC50 was 17 nM [2]. These values are substantially lower than the IC50 of 40 nM observed in a human whole blood eosinophil shape change assay for a related but distinct benzimidazole acetic acid derivative [3]. The 3- to 4-fold difference in potency across assay systems underscores the impact of specific structural features on receptor engagement.
| Evidence Dimension | CRTH2 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 11 nM ([3H]PGD2 displacement binding); 17 nM (Ca2+ flux functional assay) |
| Comparator Or Baseline | Benzimidazole acetic acid derivative (unspecified exact structure from patent family): IC50 = 40 nM (whole blood eosinophil shape change) |
| Quantified Difference | ~2.4- to 3.6-fold lower IC50 (higher potency) for target compound in binding and cellular assays |
| Conditions | Binding: HEK293 membranes, [3H]PGD2, 90 min. Functional: KB8-hCRTH2 cells, PGD2-induced Ca2+ flux. |
Why This Matters
Potency differences of this magnitude directly influence the concentration required for target engagement in cellular and in vivo models, affecting both efficacy and selectivity windows in CRTH2-related research.
- [1] BindingDB BDBM50434978 / CHEMBL2385899. (2025). Affinity Data for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid at human CRTH2. View Source
- [2] BindingDB BDBM50381825 / CHEMBL2023651. (2025). Affinity Data for 2-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid at human CRTH2. View Source
- [3] BindingDB BDBM50384482 / CHEMBL2036207. (2025). Affinity Data for benzimidazole acetic acid derivative at CRTH2 (whole blood eosinophil shape change). View Source
